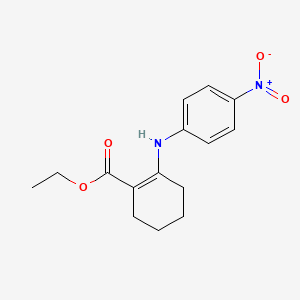
Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexene ring substituted with an ethyl ester group and a 4-nitroanilino group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate typically involves the esterification of cyclohexene carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The nitroaniline group is introduced through a nucleophilic substitution reaction, where 4-nitroaniline reacts with the esterified cyclohexene derivative under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions using automated reactors to ensure consistency and efficiency. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.
Substitution: The nitroaniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis conditions.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides.
Major Products Formed:
Reduction: Amino derivative of the compound.
Hydrolysis: Carboxylic acid derivative.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Toll-like receptor 4 (TLR4) signaling by binding to the receptor’s intracellular domain, thereby suppressing the production of pro-inflammatory cytokines . This makes it a promising candidate for treating inflammatory conditions.
Comparison with Similar Compounds
Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242): Known for its potent anti-inflammatory properties and inhibition of TLR4 signaling.
Cyclohex-1-ene carboxylate derivatives: These compounds share a similar cyclohexene core structure and exhibit various biological activities.
Uniqueness: Ethyl 2-(4-nitroanilino)cyclohex-1-ene-1-carboxylate stands out due to its unique combination of a nitroaniline group and an ethyl ester group, which imparts distinct chemical reactivity and potential biological activities. Its ability to inhibit TLR4 signaling specifically highlights its therapeutic potential in inflammatory diseases.
Properties
CAS No. |
38773-27-2 |
|---|---|
Molecular Formula |
C15H18N2O4 |
Molecular Weight |
290.31 g/mol |
IUPAC Name |
ethyl 2-(4-nitroanilino)cyclohexene-1-carboxylate |
InChI |
InChI=1S/C15H18N2O4/c1-2-21-15(18)13-5-3-4-6-14(13)16-11-7-9-12(10-8-11)17(19)20/h7-10,16H,2-6H2,1H3 |
InChI Key |
GTYQYAUWGDVHAN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(CCCC1)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















